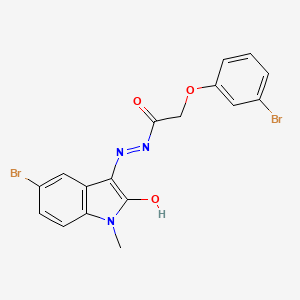![molecular formula C14H19NO2 B6061440 4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
4-[(2,5-dimethylphenyl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dimethylphenyl)acetyl]morpholine, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMAMCL is a morpholine derivative that has a unique chemical structure, making it an attractive candidate for drug discovery and development.
Mécanisme D'action
4-[(2,5-dimethylphenyl)acetyl]morpholine exerts its pharmacological effects by binding to specific receptors in the central nervous system, including the mu-opioid receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate neurotransmitter release and neuronal activity, leading to its observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models, as well as exhibit anticonvulsant activity. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,5-dimethylphenyl)acetyl]morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions, making it a suitable compound for long-term storage. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research involving 4-[(2,5-dimethylphenyl)acetyl]morpholine. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
4-[(2,5-dimethylphenyl)acetyl]morpholine can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-[(2,5-dimethylphenyl)acetyl]morpholine has been extensively studied for its potential applications in various research fields. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-4-12(2)13(9-11)10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOVRBHZVBSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![2-methyl-5-[(3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6061393.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![2-methyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6061399.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6061432.png)
![N-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6061450.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6061463.png)
